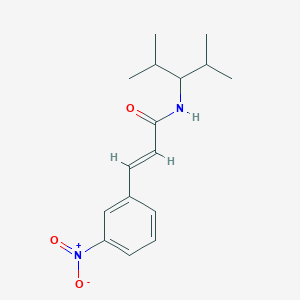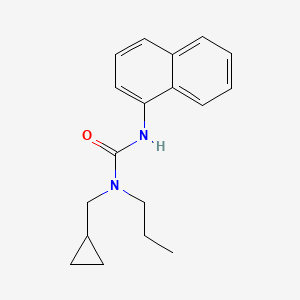
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NIPAAm-3NO2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a temperature-sensitive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an ideal candidate for various applications in the field of biotechnology and biomedical engineering.
Wirkmechanismus
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide is based on its temperature-sensitive properties. At temperatures below its lower critical solution temperature (LCST), it is soluble in water and can form a stable solution. However, as the temperature increases above the LCST, it undergoes a phase transition and becomes insoluble in water, forming a gel-like substance. This property can be exploited in various applications, such as drug delivery, where the drug is released as the temperature increases.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in cell culture studies to create temperature-sensitive substrates that can support the growth of cells. Additionally, it has been used in animal studies for drug delivery applications, where it has shown to be well-tolerated and effective in delivering drugs to the target site.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments include its temperature-sensitive properties, biocompatibility, and non-toxicity. Its ability to undergo a reversible phase transition in response to changes in temperature makes it an ideal candidate for various applications in biotechnology and biomedical engineering. However, its limitations include the difficulty in controlling the temperature of the system, which can affect the stability and efficacy of the compound.
Zukünftige Richtungen
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of temperature-sensitive hydrogels for tissue engineering. These hydrogels can be used to create scaffolds that can support the growth of cells and tissues. Another potential application is in the development of biosensors for the detection of various analytes. N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used as a sensing element that can respond to changes in temperature and detect the presence of analytes in a sample. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used in the development of drug delivery systems that can release drugs in response to changes in temperature, which can improve the efficacy and safety of drug delivery.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide involves the reaction of N-isopropylacrylamide (NIPAAm) with 3-nitrophenylacrylic acid. The reaction is typically carried out using a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a solvent such as dimethylformamide (DMF). The resulting product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. Its temperature-sensitive properties make it an ideal candidate for drug delivery systems that can release drugs in response to changes in temperature. Additionally, it has been used in tissue engineering to create scaffolds that can support the growth of cells and tissues. In biosensors, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing element for the detection of various analytes.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethylpentan-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(12(3)4)17-15(19)9-8-13-6-5-7-14(10-13)18(20)21/h5-12,16H,1-4H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCPLSSASEXHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

